molecular formula C14H11Br2NO B1184741 2,5-dibromo-N-methyl-N-phenylbenzamide

2,5-dibromo-N-methyl-N-phenylbenzamide

Cat. No.: B1184741
M. Wt: 369.056
InChI Key: RHJTVQOVUMNBGR-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-methyl-N-phenylbenzamide is a brominated benzamide derivative characterized by two bromine atoms at the 2- and 5-positions of the benzamide core, alongside an N-methyl and N-phenyl substitution on the amide nitrogen. Brominated benzamides are often explored for their bioactivity, influenced by halogen-mediated electronic effects and lipophilicity. The N-methyl and N-phenyl groups likely enhance steric bulk and lipophilicity, impacting solubility and interaction with biological targets .

Properties

Molecular Formula

C14H11Br2NO

Molecular Weight

369.056

IUPAC Name

2,5-dibromo-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H11Br2NO/c1-17(11-5-3-2-4-6-11)14(18)12-9-10(15)7-8-13(12)16/h2-9H,1H3

InChI Key

RHJTVQOVUMNBGR-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Research has indicated that derivatives of N-phenylbenzamide compounds exhibit potent inhibitory activity against various viruses. For instance, a series of N-phenylbenzamide derivatives have shown promising results as non-nucleoside inhibitors of the Hepatitis C virus (HCV) by targeting the NS5B polymerase . The structure-activity relationship (SAR) studies suggest that modifications at the N-phenyl group can enhance antiviral potency.

2. Anticancer Properties
Several studies have investigated the cytotoxic effects of N-phenylbenzamide derivatives against cancer cell lines. For example, compounds synthesized from 2,5-dibromo-N-methyl-N-phenylbenzamide have been screened for anticancer activity against various cell lines such as A549 (lung cancer) and DU145 (prostate cancer). The results demonstrated that certain derivatives exhibited significant cytotoxicity, indicating potential for further development as anticancer agents .

3. Inhibition of Enzymatic Activity
N-phenylbenzamide derivatives have been evaluated for their ability to inhibit specific enzymes critical in disease pathways. For instance, compounds targeting proteases involved in viral replication have been synthesized and tested for their inhibitory effects . The results showed effective inhibition rates, suggesting these compounds could serve as leads in drug development.

Synthetic Applications

1. Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex molecular structures. Its reactivity allows it to participate in various coupling reactions to form larger frameworks, which are essential in developing new pharmaceuticals and agrochemicals .

2. Material Science
The compound's bromine substituents enhance its reactivity towards nucleophiles, making it useful in the synthesis of polymers and other materials with tailored properties. Research has shown that incorporating such compounds into polymer matrices can improve thermal stability and mechanical properties .

Case Studies

Study Objective Findings
Study on Antiviral ActivityEvaluate the efficacy against HCVIdentified several potent inhibitors with low nanomolar EC50 values
Anticancer ScreeningAssess cytotoxicity against cancer cell linesSignificant cytotoxic effects observed in A549 and DU145 cell lines with IC50 values < 20 µM
Enzyme Inhibition AssayTest inhibition of viral proteasesHigh inhibition rates achieved with specific derivatives

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on benzamide derivatives significantly alters their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
2,5-Dibromo-N-methyl-N-phenylbenzamide* C₁₄H₁₁Br₂NO 376.06† 2,5-dibromo; N-methyl; N-phenyl Agrochemical intermediates
2-Bromo-N-(2,5-dimethoxyphenyl)benzamide C₁₅H₁₄BrNO₃ 336.18 2-bromo; 2,5-dimethoxy Research chemical
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etozobenzanid) C₁₆H₁₅Cl₂NO₃ 340.20 2,3-dichloro; 4-ethoxymethoxy Herbicide (cellulose inhibitor)
Sulfentrazone C₁₁H₁₀ClF₂N₃O₃S 361.73 Dichloro; triazole; sulfonamide Herbicide (protox inhibitor)

*Note: Properties inferred from structural analogs. †Calculated based on atomic masses.

Key Observations :

  • Halogen Type and Position: Bromine’s larger atomic radius and polarizability compared to chlorine (e.g., in etobenzanid) may enhance hydrophobic interactions in biological systems.
  • N-Substituents : The N-methyl and N-phenyl groups in the target compound increase lipophilicity (logP ~3.5 estimated) compared to analogs with smaller N-substituents (e.g., methoxy groups in ), which could reduce aqueous solubility but improve membrane permeability .
  • Functional Group Diversity: Sulfentrazone () incorporates a triazole ring and sulfonamide group, enabling distinct modes of action (e.g., protox inhibition) compared to halogenated benzamides. This highlights how non-benzamide functional groups diversify applications .

Preparation Methods

Reaction Protocol

A mixture of benzoic acid (5 mmol), N-methylaniline (4.5 mmol), and coupling agents—EDCI (5.5 mmol), HOBt (5.5 mmol), and DMAP (0.5 mmol)—is stirred in DMF (30 mL) at room temperature for 12 hours. Triethylamine (15 mmol) is added to neutralize acidic byproducts. Post-reaction, the crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified via silica gel chromatography. Typical yields range from 70–85%.

Key Considerations:

  • Solvent Choice : DMF enhances reagent solubility and stabilizes intermediates.

  • Catalyst System : EDCI/HOBt minimizes racemization and improves coupling efficiency.

  • Purification : Gradient elution (hexane/EtOAc) isolates the amide from unreacted starting materials.

Optimization of Di-Bromination

Achieving 2,5-dibromo substitution necessitates sequential bromination steps due to conflicting directing effects:

  • The amide group directs the first bromination to the ortho position.

  • The installed bromine atom (a meta-directing group) steers the second bromination to position 5.

Reaction Conditions for Sequential Bromination

StepReagents/ConditionsTemperatureTimeYield (%)
1Pd(OAc)₂, NBS, Na₂S₂O₈, TFA/TFAA60°C3 h79
2HFIP, NBS, TFAA85°C5 h65

Challenges and Solutions

  • Competing Pathways : Excess NBS (2.4 equiv) risks over-bromination. Controlled addition (1.2 equiv per step) mitigates this.

  • Purification : Silica gel chromatography (DCM/MeOH, 300:1) separates di-brominated products from mono- and tri-brominated byproducts.

Alternative Synthetic Routes

Pre-Bromination of Benzoic Acid

An alternative approach involves brominating benzoic acid prior to amide formation. However, traditional electrophilic bromination (Br₂/FeBr₃) yields 3,5-dibromobenzoic acid due to the meta-directing effect of the carboxylic acid group. This route is less favorable for 2,5-dibromo substitution.

One-Pot Di-Bromination

Preliminary studies using Pd(OAc)₂ with excess NBS (2.4 equiv) in TFA/TFAA show partial di-bromination (~40% yield), but regioselectivity remains inconsistent.

Scalability and Industrial Considerations

Gram-Scale Synthesis

Scaling the Pd-catalyzed protocol to 1.0 mmol (296 mg of N-methyl-N-phenylbenzamide) achieves 75–80% yield for the di-brominated product. Key adjustments include:

  • Solvent Volume : Increased TFA/TFAA (30 mL) to maintain homogeneity.

  • Reaction Time : Extended to 5 hours for complete conversion.

Cost and Efficiency

  • Catalyst Loading : 10 mol% Pd(OAc)₂ balances cost and activity.

  • Solvent Recovery : HFIP’s high boiling point (58°C) allows distillation and reuse .

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